

# "physicochemical properties of 6-Bromo-3-methoxypicolinaldehyde"

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## Compound of Interest

Compound Name:	6-Bromo-3-methoxypicolinaldehyde
Cat. No.:	B1374788

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A Comprehensive Technical Guide to the Physicochemical Properties of **6-Bromo-3-methoxypicolinaldehyde**

## Abstract

**6-Bromo-3-methoxypicolinaldehyde** is a substituted pyridine derivative increasingly recognized for its utility as a versatile building block in synthetic and medicinal chemistry. Its bifunctional nature, featuring a reactive aldehyde and a synthetically adaptable bromo-pyridine core, makes it a valuable precursor for complex molecular architectures. Notably, its classification as a "Protein Degrader Building Block" positions it at the forefront of targeted protein degradation research, a rapidly advancing therapeutic modality.<sup>[1]</sup> This guide provides a detailed examination of the core physicochemical properties of **6-Bromo-3-methoxypicolinaldehyde**, offering predictive spectroscopic analyses, validated experimental protocols, and essential safety guidelines tailored for researchers, scientists, and professionals in drug development.

## Introduction and Molecular Overview

**6-Bromo-3-methoxypicolinaldehyde** (CAS No. 945954-95-0) is a heterocyclic aldehyde that serves as a key intermediate in the synthesis of novel organic compounds.<sup>[2][3]</sup> The strategic placement of the bromo, methoxy, and aldehyde functional groups on the pyridine ring allows for a wide range of chemical transformations, making it particularly valuable for constructing compound libraries for high-throughput screening and developing targeted therapeutics.<sup>[4][5]</sup>

## Chemical Structure

The molecular structure consists of a pyridine ring substituted at the C2 position with an aldehyde group, at the C3 position with a methoxy group, and at the C6 position with a bromine atom.

Caption: Chemical structure of **6-Bromo-3-methoxypicolinaldehyde**.

## Chemical Identifiers

A consolidated list of identifiers for **6-Bromo-3-methoxypicolinaldehyde** is provided below for unambiguous reference.

Identifier	Value	Source(s)
Chemical Name	6-Bromo-3-methoxypicolinaldehyde	[1][6]
Synonyms	6-Bromo-3-methoxypyridine-2-carboxaldehyde	[2]
CAS Number	945954-95-0	[1][2][6]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrNO <sub>2</sub>	[1][2][6][7]
Molecular Weight	216.03 g/mol	[1][2][6][7]
InChI Key	ATJHFXRPMHJWAT-UHFFFAOYSA-N	[2][7][8]

## Core Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in both chemical reactions and biological systems. These parameters influence solubility, membrane permeability, and formulation characteristics, which are vital for drug development.

Property	Value	Implication for Research	Source(s)
Density	1.606 g/cm <sup>3</sup>	Useful for formulation, reaction stoichiometry, and process scale-up calculations.	<a href="#">[2]</a> <a href="#">[7]</a>
Exact Mass	214.95800 Da	Essential for high-resolution mass spectrometry (HRMS) to confirm elemental composition.	<a href="#">[2]</a>
Polar Surface Area (PSA)	39.2 Å <sup>2</sup>	Suggests good potential for cell membrane permeability (typically PSA < 140 Å <sup>2</sup> ).	<a href="#">[2]</a>
XLogP3 (Lipophilicity)	1.6	Indicates moderate lipophilicity, balancing aqueous solubility and lipid membrane penetration.	<a href="#">[2]</a>
Melting Point	Not available	While not publicly documented, this property is crucial for assessing purity and stability. It would be determined experimentally via DSC or a melting point apparatus.	<a href="#">[7]</a>
Boiling Point	Not available	Not typically determined for solids; likely to decompose at high temperatures.	<a href="#">[7]</a>

# Spectroscopic and Analytical Characterization

Robust analytical characterization is the cornerstone of chemical research, ensuring the identity, purity, and structure of the compound. While specific experimental spectra for **6-Bromo-3-methoxypicolinaldehyde** are not widely published, its structure allows for reliable prediction of its spectral features.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

- $^1\text{H}$  NMR (Proton NMR): The proton spectrum is expected to show four distinct signals.
  - Aldehyde Proton (CHO): A singlet appearing far downfield ( $\delta \approx 9.8\text{--}10.2$  ppm) due to the strong deshielding effect of the carbonyl group.
  - Pyridine Protons (Ar-H): Two doublets in the aromatic region ( $\delta \approx 7.5\text{--}8.5$  ppm), corresponding to the two hydrogens on the pyridine ring. Their specific shifts and coupling constants would confirm their relative positions.
  - Methoxy Protons ( $\text{OCH}_3$ ): A sharp singlet ( $\delta \approx 3.9\text{--}4.2$  ppm), integrating to three protons.
- $^{13}\text{C}$  NMR (Carbon NMR): The carbon spectrum will corroborate the structure.
  - Carbonyl Carbon (C=O): The aldehyde carbon will be the most downfield signal ( $\delta \approx 190\text{--}195$  ppm).
  - Aromatic Carbons: Five distinct signals are expected in the aromatic region ( $\delta \approx 110\text{--}160$  ppm), including the carbon bearing the bromine (which will be less intense) and the carbon attached to the methoxy group.
  - Methoxy Carbon ( $\text{OCH}_3$ ): A signal in the upfield region ( $\delta \approx 55\text{--}60$  ppm).

This protocol provides a standardized method for acquiring high-quality NMR data for **6-Bromo-3-methoxypicolinaldehyde**.

- Sample Preparation: Accurately weigh 5–10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry

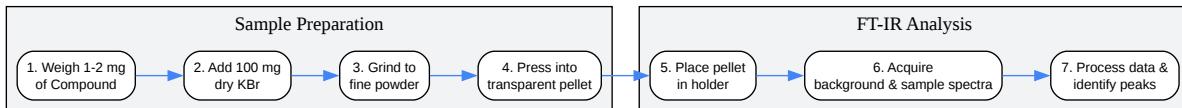
NMR tube.[4]

- Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference ( $\delta = 0.00$  ppm).
- Homogenization: Gently vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
- Data Acquisition: Place the tube in the NMR spectrometer (300 MHz or higher is recommended). Acquire the  $^1\text{H}$  spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).[4] Subsequently, acquire a proton-decoupled  $^{13}\text{C}$  spectrum, which will require a greater number of scans for adequate signal-to-noise.[4]
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the  $^1\text{H}$  NMR signals and reference the chemical shifts to TMS.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- Predicted Absorption Bands:
  - $\sim 3050\text{--}3100\text{ cm}^{-1}$  (Medium): Aromatic C-H stretching.
  - $\sim 2850\text{ cm}^{-1}$  &  $\sim 2750\text{ cm}^{-1}$  (Medium): Aldehyde C-H stretching (Fermi doublet).
  - $\sim 1700\text{--}1720\text{ cm}^{-1}$  (Strong): Carbonyl (C=O) stretching of the aldehyde, a highly characteristic peak.
  - $\sim 1550\text{--}1600\text{ cm}^{-1}$  (Medium-Strong): Pyridine ring C=C and C=N stretching vibrations.
  - $\sim 1250\text{ cm}^{-1}$  (Strong): Asymmetric C-O-C stretching of the methoxy ether group.
  - $< 1000\text{ cm}^{-1}$  (Medium): C-Br stretching vibration.

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Caption: Standard workflow for FT-IR analysis using the KBr pellet method.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and, by extension, the elemental formula of the molecule.

- Expected Fragmentation Pattern: The most critical diagnostic feature in the mass spectrum of a bromo-compound is the isotopic pattern of bromine. Natural bromine consists of two isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in an approximate 1:1 ratio.
- Molecular Ion Peak: The mass spectrum will exhibit a characteristic "doublet" for the molecular ion ( $\text{M}^+$ ).
  - $[\text{M}]^+$  Peak: at  $\text{m/z} \approx 215$ , corresponding to the molecule containing  $^{79}\text{Br}$ .
  - $[\text{M}+2]^+$  Peak: at  $\text{m/z} \approx 217$ , corresponding to the molecule containing  $^{81}\text{Br}$ . The near-equal intensity of these two peaks is a definitive indicator of the presence of a single bromine atom in the molecule.[4]

## Reactivity and Applications in Drug Discovery

The synthetic utility of **6-Bromo-3-methoxypicolinaldehyde** stems from its distinct reactive sites, which can be addressed with high selectivity.

- Aldehyde Group: This site is susceptible to nucleophilic attack, making it ideal for reactions such as Wittig olefination, reductive amination to form secondary amines, and condensation reactions.

- C-Br Bond: The bromine atom on the electron-deficient pyridine ring is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of aryl, alkyl, or amino groups at the C6 position.

This dual reactivity makes the compound a powerful scaffold, particularly in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) and other protein degraders, where different fragments must be precisely linked together.[\[1\]](#)

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